molecular formula C25H30N4O7S3 B2978078 Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865247-95-6

Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Katalognummer: B2978078
CAS-Nummer: 865247-95-6
Molekulargewicht: 594.72
InChI-Schlüssel: LOWWTQZAOUHJAY-RFBIWTDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound featuring a sulfamoyl group at position 6 of the benzothiazole ring and a 4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl imino substituent at position 2. The 3,5-dimethylpiperidine sulfonyl group introduces steric and electronic effects, which may modulate receptor binding or enzymatic interactions.

Eigenschaften

IUPAC Name

ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O7S3/c1-4-36-23(30)15-29-21-10-9-20(38(26,32)33)12-22(21)37-25(29)27-24(31)18-5-7-19(8-6-18)39(34,35)28-13-16(2)11-17(3)14-28/h5-10,12,16-17H,4,11,13-15H2,1-3H3,(H2,26,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWWTQZAOUHJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The compound features a benzothiazole core with multiple functional groups, including a sulfonamide and an imine linkage. Its IUPAC name is derived from its structural components, which include:

  • Benzothiazole : A bicyclic structure that contributes to the compound's chemical reactivity.
  • Sulfonamide group : Known for its diverse biological activities.
  • Piperidine derivative : Imparts additional pharmacological properties.

Molecular Formula

The molecular formula of the compound is C19H24N4O4S2C_{19}H_{24}N_4O_4S_2, with a molecular weight of approximately 420.55 g/mol.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole moieties often exhibit significant antimicrobial properties. Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate has been tested against various bacterial strains, showing promising results:

Microorganism Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans14

Anticancer Activity

The compound has also demonstrated potential anticancer effects in vitro:

  • Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer).
  • IC50 Values :
    • HCT116: IC50=0.66μMIC_{50}=0.66\,\mu M
    • MCF7: IC50=0.75μMIC_{50}=0.75\,\mu M

These values indicate that the compound may inhibit cell proliferation effectively at low concentrations, suggesting a potential role in cancer therapy .

The biological activity of Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is believed to involve:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

Study on Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various benzothiazole derivatives. Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate exhibited superior activity compared to standard antibiotics against resistant strains of bacteria .

Study on Anticancer Properties

A recent study published in Cancer Research assessed the anticancer properties of several benzothiazole derivatives. The findings indicated that Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate significantly reduced tumor growth in xenograft models compared to controls .

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Differences

  • 1,3-Benzothiazole (Target and ) : The benzothiazole core is associated with planar aromaticity, facilitating π-π stacking interactions with biological targets. Its electron-deficient nature may enhance binding to enzymes like kinases .
  • Its reduced aromaticity may lower metabolic stability compared to benzothiazoles .

Substituent Effects

  • Sulfamoyl vs. Methyl Ester (Position 6) : The sulfamoyl group in the target compound increases polarity and hydrogen-bonding capacity, which could improve solubility but reduce blood-brain barrier penetration. In contrast, the methyl ester in enhances lipophilicity, favoring tissue distribution .
  • 3,5-Dimethylpiperidine vs.

Pharmacokinetic Considerations

  • The ethyl acetate group in the target compound and may serve as a prodrug moiety, undergoing hydrolysis in vivo to release active metabolites. This feature is absent in , which has a simple ethyl group .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.